molecular formula C5H9N3O3S B2395981 N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide CAS No. 1183476-16-5

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2395981
CAS No.: 1183476-16-5
M. Wt: 191.21
InChI Key: HIKCBSBQOXDRJK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide: is an organic compound that features a pyrazole ring substituted with a sulfonamide group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the sulfonamide group to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, making it a candidate for the development of enzyme inhibitors.

Medicine: this compound is investigated for its potential therapeutic applications, particularly as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Comparison with Similar Compounds

    N-(2-hydroxyethyl)-1H-pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position of the pyrazole ring.

    N-(2-hydroxyethyl)-1H-imidazole-4-sulfonamide: Contains an imidazole ring instead of a pyrazole ring.

    N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both a hydroxyethyl group and a sulfonamide group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3S/c9-2-1-8-12(10,11)5-3-6-7-4-5/h3-4,8-9H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCBSBQOXDRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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